molecular formula C14H12N2O B8466357 4-(3-Ethynylphenoxy)benzene-1,2-diamine CAS No. 58297-25-9

4-(3-Ethynylphenoxy)benzene-1,2-diamine

Cat. No.: B8466357
CAS No.: 58297-25-9
M. Wt: 224.26 g/mol
InChI Key: ZHSBXPTVBMMGNA-UHFFFAOYSA-N
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Description

4-(3-Ethynylphenoxy)benzene-1,2-diamine is a diamine derivative featuring an ethynylphenoxy substituent at the 4-position of the benzene ring. The phenoxy linkage further contributes to steric and electronic modulation, distinguishing it from simpler substituted diamines.

Properties

CAS No.

58297-25-9

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(3-ethynylphenoxy)benzene-1,2-diamine

InChI

InChI=1S/C14H12N2O/c1-2-10-4-3-5-11(8-10)17-12-6-7-13(15)14(16)9-12/h1,3-9H,15-16H2

InChI Key

ZHSBXPTVBMMGNA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Substituent Groups:

  • Electron-withdrawing groups (EWGs): Trifluoromethyl (CF₃), sulfonyl (SO₂), tetrazole.
  • Electron-donating groups (EDGs): Methoxy (OCH₃), methyl (CH₃), methoxymethyl (CH₂OCH₃).
  • Hybrid substituents: Ethynylphenoxy (C≡C-Ph-O-), fluorobenzyl, cyclopentyl-piperazine.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituent Molecular Weight logP Hydrogen Bond Donors Key Applications Reference
This compound 3-Ethynylphenoxy N/A N/A 4 (estimated) Hypothetical: Catalysis, drugs
4-(Difluoromethoxy)benzene-1,2-diamine Difluoromethoxy (OCHF₂) 174.15 -0.064 4 Pharmaceutical impurity (Pantoprazole)
4-(2-Methyltetrazol-5-yl)benzene-1,2-diamine Tetrazole 190.21 -0.064 4 Medicinal intermediates
4-(Methoxymethyl)benzene-1,2-diamine Methoxymethyl (CH₂OCH₃) N/A N/A 4 Lab reagent, synthesis
4-(Trifluoromethylsulfonyl)benzene-1,2-diamine SO₂CF₃ 255.23 N/A 4 High-performance materials

Key Observations:

  • Polarity : Compounds with EWGs (e.g., SO₂CF₃ ) exhibit higher polarity, reflected in lower logP values.
  • Stability : Fluorinated derivatives (e.g., difluoromethoxy ) show enhanced metabolic stability, critical for pharmaceuticals.
  • Synthetic Flexibility : Methoxymethyl and methoxy groups enable straightforward functionalization in benzimidazole synthesis .

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